N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide
Description
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1,3-dimethylpyrazole moiety and a tosylpiperidine carboxamide group. The 1,3,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, which enhance target binding and pharmacokinetics . The tosyl (p-toluenesulfonyl) group attached to the piperidine ring may improve solubility and influence steric interactions with biological targets, while the dimethylpyrazole substituent contributes to hydrophobic interactions and conformational rigidity.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-13-6-8-16(9-7-13)31(28,29)26-10-4-5-15(12-26)18(27)21-20-23-22-19(30-20)17-11-14(2)24-25(17)3/h6-9,11,15H,4-5,10,12H2,1-3H3,(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIQSFYLRRLLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN=C(O3)C4=CC(=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy in different applications.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 1,3-dimethyl-1H-pyrazole with oxadiazole derivatives and tosylated piperidine. The detailed synthetic route often includes the use of reagents such as hydrazine and various acyl chlorides to achieve the desired molecular structure.
The biological activity of this compound primarily revolves around its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
- Insecticidal Activity : Research highlights its potential use in agriculture as an insecticide due to its ability to disrupt insect metabolism.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
-
Antimicrobial Activity :
- A study published in MDPI reported that derivatives of pyrazole and oxadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to evaluate efficacy and found that certain modifications enhanced potency significantly .
- Insecticidal Efficacy :
- Cytotoxicity :
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often share the oxadiazole or pyrazole motifs but differ in substituents and scaffold geometry. One such analog, 5-{(2S)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4,4-difluoropyrrolidin-2-yl}-N-methyl-1,2,4-oxadiazole-3-carboxamide (hereafter referred to as Compound A), provides a basis for comparison ().
Key Structural Differences
| Feature | Target Compound | Compound A |
|---|---|---|
| Oxadiazole Isomer | 1,3,4-oxadiazole | 1,2,4-oxadiazole |
| Pyrazole Substituent | 1,3-dimethylpyrazole at position 5 | 1,3-dimethylpyrazole linked via methylene |
| Core Heterocycle | Piperidine-3-carboxamide with tosyl group | 4,4-Difluoropyrrolidine with N-methyl carboxamide |
| Fluorine Atoms | Absent | Two fluorine atoms on pyrrolidine |
Functional Implications
Fluorine Substitution : Compound A’s difluoropyrrolidine enhances lipophilicity and membrane permeability, whereas the target compound’s tosylpiperidine introduces a bulky sulfonamide group that may improve target selectivity via steric effects.
Pyrazole Linkage : The methylene bridge in Compound A increases conformational flexibility compared to the direct pyrazole-oxadiazole linkage in the target compound, which could affect binding kinetics.
Pharmacological and Physicochemical Properties
Research Findings
- Metabolic Stability : The 1,3,4-oxadiazole core in the target compound is less prone to oxidative metabolism than 1,2,4-oxadiazoles, as seen in preclinical studies of related molecules .
- Binding Interactions : The tosyl group may engage in π-π stacking or sulfonamide hydrogen bonding with target proteins, a feature absent in Compound A.
- Toxicity Profile : Fluorine-free analogs like the target compound may exhibit reduced off-target effects compared to fluorinated derivatives, which can accumulate in lipid-rich tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
